molecular formula C6H4BrN3 B1268332 1-Azido-2-bromobenzene CAS No. 3302-39-4

1-Azido-2-bromobenzene

Cat. No. B1268332
CAS RN: 3302-39-4
M. Wt: 198.02 g/mol
InChI Key: QOVQEONXPGQIHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-azido-2-bromobenzene often involves halogenation and functional group transformations. A related process includes the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, highlighting a method for introducing bromo and nitro groups into benzene rings, which can be adapted for azidation reactions (Xuan et al., 2010).

Molecular Structure Analysis

The structure of molecules like this compound can be characterized by spectroscopic methods such as IR and NMR. For example, the synthesis and structural elucidation of related compounds have been demonstrated, providing insights into the molecular conformation and electronic properties of such molecules (Kawase et al., 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its reactive azido and bromo groups. It can undergo nucleophilic substitution reactions, serve as a precursor for azide-alkyne cycloaddition (click chemistry), and be used in the synthesis of aromatic compounds and heterocycles. This versatility is exemplified in studies where related azido and bromo compounds are transformed into valuable synthetic intermediates (Pudlo et al., 2007).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthesis. While specific data for this compound is not directly mentioned, similar compounds' physical properties can be inferred through spectroscopic and crystallographic studies, offering insights into their stability and reactivity under various conditions (Ejsmont et al., 2004).

Scientific Research Applications

Synthesis of New Chemical Compounds

1-Azido-2-bromobenzene is utilized in the synthesis of new chemical compounds. For instance, it is used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, derived from compounds like 1-(azidomethyl)-4-bromobenzene, which have potential applications in inhibiting the acidic corrosion of steels (Negrón-Silva et al., 2013).

Photoreactions and Material Science

In material science, this compound is involved in photoreactions. An example is the crystalline-state photoreaction of 1-azido-2-nitrobenzene, which leads to the formation of benzofuroxan. This reaction is studied through a combination of X-ray crystallography and other spectroscopic methods, contributing to our understanding of photoreactive processes in materials (Takayama et al., 2003).

Development of Medicinal Agents

In the pharmaceutical sector, this compound-related compounds, like 1-bromo-2,4-dinitrobenzene synthesized from bromobenzene, are used as intermediates for developing medicinal and pharmaceutical agents (Xuan et al., 2010).

Organic Chemistry and Catalysis

In organic chemistry, compounds like this compound are used in various catalytic processes. An example is the palladium-catalyzed arylation of azole compounds with aryl halides, where bromobenzene plays a significant role (Pivsa-Art et al., 1998).

Environmental Science and Toxicology

This compound-related compounds, such as bromobenzene, are also studied in environmental science and toxicology. For instance, the metabolism and toxicity of bromobenzene have provided insights into chemical-induced toxicities, highlighting the role of metabolic activation and the importance of glutathione in detoxification (Lau & Monks, 1988).

Safety and Hazards

When handling 1-Azido-2-bromobenzene, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin and eyes . Avoid ingestion and inhalation and keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

Azide-modified nucleosides, such as 1-Azido-2-bromobenzene, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .

Mechanism of Action

Target of Action

1-Azido-2-bromobenzene is an aromatic azide that is generally used in copper(I)-catalyzed azide-alkyne cycloaddition reactions . It can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives . The primary targets of this compound are therefore the copper(I) catalyst and arylboronic acids in these reactions.

Mode of Action

The compound interacts with its targets through copper(I)-catalyzed azide-alkyne cycloaddition reactions and palladium-catalyzed cross-coupling reactions . In the former, the azide group of this compound reacts with an alkyne in the presence of a copper(I) catalyst to form a triazole. In the latter, the bromine atom of this compound is replaced by an aryl group from an arylboronic acid in a reaction catalyzed by palladium .

Biochemical Pathways

It’s known that azides can be used in click chemistry, a powerful chemical reaction with excellent bioorthogonality features . This suggests that this compound could potentially be involved in various biochemical pathways through its incorporation into biomolecules via click chemistry.

Pharmacokinetics

Its metabolism would likely involve enzymatic reactions, potentially including those catalyzed by cytochrome P450 enzymes . Excretion would likely occur via the kidneys, although this would depend on the compound’s solubility and other physicochemical properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In copper(I)-catalyzed azide-alkyne cycloaddition reactions, the result would be the formation of a triazole ring . In palladium-catalyzed cross-coupling reactions, the result would be the formation of azido-bis-aryl derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of copper(I)-catalyzed azide-alkyne cycloaddition reactions can be affected by the concentration of the copper(I) catalyst, the temperature, and the pH of the reaction environment . Similarly, the efficiency of palladium-catalyzed cross-coupling reactions can be influenced by the concentration of the palladium catalyst, the nature of the arylboronic acid, and other reaction conditions .

properties

IUPAC Name

1-azido-2-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVQEONXPGQIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340017
Record name o-Bromophenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3302-39-4
Record name o-Bromophenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-2-bromobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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